molecular formula C15H16N2O3 B7633615 [2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-phenyl-1,3-oxazol-4-yl)methanone

[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-phenyl-1,3-oxazol-4-yl)methanone

Cat. No. B7633615
M. Wt: 272.30 g/mol
InChI Key: OCNJKFUSZZINHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-phenyl-1,3-oxazol-4-yl)methanone, also known as HPO or HPO-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of [2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-phenyl-1,3-oxazol-4-yl)methanone-1 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects:
[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-phenyl-1,3-oxazol-4-yl)methanone-1 has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and antifungal activities. It has also been shown to inhibit the growth of cancer cells and bacteria. However, the exact mechanisms by which [2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-phenyl-1,3-oxazol-4-yl)methanone-1 exerts these effects are not fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-phenyl-1,3-oxazol-4-yl)methanone-1 in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, [2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-phenyl-1,3-oxazol-4-yl)methanone-1 has been shown to have a wide range of potential applications in various fields. However, one of the limitations of using [2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-phenyl-1,3-oxazol-4-yl)methanone-1 is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on [2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-phenyl-1,3-oxazol-4-yl)methanone-1. One area of interest is the development of new synthetic methods for producing [2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-phenyl-1,3-oxazol-4-yl)methanone-1 and related compounds. Additionally, further studies are needed to fully understand the mechanisms by which [2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-phenyl-1,3-oxazol-4-yl)methanone-1 exerts its various biological effects. Finally, there is potential for the development of new drugs based on [2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-phenyl-1,3-oxazol-4-yl)methanone-1 and related compounds for the treatment of various diseases.

Synthesis Methods

The synthesis of [2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-phenyl-1,3-oxazol-4-yl)methanone-1 involves the reaction of 2-phenyl-1,3-oxazol-4-carbaldehyde with hydroxymethylpyrrolidine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of [2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-phenyl-1,3-oxazol-4-yl)methanone-1. The purity and yield of the product can be improved by using appropriate purification techniques such as column chromatography.

Scientific Research Applications

[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-phenyl-1,3-oxazol-4-yl)methanone-1 has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, [2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-phenyl-1,3-oxazol-4-yl)methanone-1 has been investigated for its anticancer, antifungal, and antibacterial properties. It has also been shown to possess anti-inflammatory and analgesic activities.

properties

IUPAC Name

[2-(hydroxymethyl)pyrrolidin-1-yl]-(2-phenyl-1,3-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-9-12-7-4-8-17(12)15(19)13-10-20-14(16-13)11-5-2-1-3-6-11/h1-3,5-6,10,12,18H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNJKFUSZZINHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=COC(=N2)C3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-phenyl-1,3-oxazol-4-yl)methanone

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